5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride
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Overview
Description
5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzyl-4-piperidone with thiourea, followed by cyclization to form the thiazolopyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; usually carried out in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- Thiazolo[5,4-c]pyridine derivatives
- Tetrahydrothiazolopyridine derivatives
Uniqueness
5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride is unique due to its benzyl substitution, which imparts distinct chemical properties and enhances its potential bioactivity compared to other thiazolopyridine derivatives .
Properties
Molecular Formula |
C13H17Cl2N3S |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H15N3S.2ClH/c14-13-15-11-9-16(7-6-12(11)17-13)8-10-4-2-1-3-5-10;;/h1-5H,6-9H2,(H2,14,15);2*1H |
InChI Key |
RCRUZUWXRXQEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC(=N2)N)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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